molecular formula C10H13ClFNO2 B1272363 (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride CAS No. 270596-53-7

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B1272363
CAS No.: 270596-53-7
M. Wt: 233.67 g/mol
InChI Key: QCJJUEQWIMCTAA-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a chemical compound known for its role as a GABA B receptor agonist. This compound is a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. It is closely related to other GABA analogues such as baclofen and phenibut .

Properties

IUPAC Name

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJJUEQWIMCTAA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375835
Record name (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-53-7
Record name (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway and Conditions

  • Substrate : 4-(4-Fluorophenyl)-2-butenoic acid derivatives.
  • Catalyst : Chiral rhodium or ruthenium complexes (e.g., (S)-BINAP-Ru or (R)-SEGPHOS-Rh).
  • Solvent : Methanol, THF, or toluene.
  • Pressure : H₂ gas (1–50 bar).
  • Temperature : 20–40°C.

Example Protocol :
A solution of 4-(4-fluorophenyl)-2-butenoic acid in methanol is hydrogenated under 50 bar H₂ using a (R)-BINAP-Ru catalyst. The reaction proceeds to >95% conversion with >90% ee. The product is then treated with HCl to form the hydrochloride salt.

Resolution of Racemic Mixtures

For smaller-scale preparations, chiral resolution using resolving agents like tartaric acid or camphorsulfonic acid is employed. This method is less efficient but avoids the need for specialized catalysts.

Key Steps

  • Synthesis of Racemate : Hydrogenate the α,β-unsaturated precursor without a chiral catalyst.
  • Resolution : Dissolve the racemic mixture in ethanol/water and add a chiral resolving agent. The diastereomeric salts precipitate selectively.
  • Isolation : Filter and recrystallize to isolate the (S)-enantiomer.

Limitations : Low yield (40–50%) and labor-intensive purification steps.

Organosilane-Mediated Asymmetric Reductions

Recent advancements utilize organosilanes (e.g., triethoxysilane) with transition metal catalysts for enantioselective reductions. This method offers milder conditions but requires optimized ligands.

Protocol Overview

  • Substrate : 4-(4-Fluorophenyl)-2-butenamide.
  • Catalyst : Cu(I)- or Co(I)-based complexes with chiral phosphine ligands (e.g., DTBM-SEGPHOS).
  • Silane : Triethoxysilane (Et₃SiH).
  • Solvent : Toluene or methanol.
  • Temperature : 0–20°C.

Example : A Cu(I)-SEGPHOS complex reduces 4-(4-fluorophenyl)-2-butenamide to the (S)-enantiomer with 85–90% ee.

Industrial-Scale Synthesis

For commercial production, continuous flow reactors and immiscible solvent systems are employed to enhance efficiency and minimize impurities.

Optimized Conditions

Parameter Value/Type Reference
Solvent Toluene/water biphasic
Base NaOH or K₂CO₃
Reaction Time 10–24 hours
Purity >98% (after crystallization)

Critical Factors :

  • Solvent Choice : Toluene reduces condensation byproducts compared to THF or DCM.
  • Base Strength : NaOH provides optimal deprotonation rates without catalyst poisoning.

Comparative Analysis of Methods

Method Catalyst/Agent Yield (%) ee (%) Scalability
Asymmetric Hydrogenation (R)-BINAP-Ru 85–95 90–95 High
Chiral Resolution Tartaric Acid 40–50 98–99 Low
Organosilane Reduction Cu(I)-SEGPHOS 70–85 85–90 Moderate
Industrial Biphasic Immiscible Solvents 80–92 >95 High

Data Sources :

Purification and Characterization

Post-synthesis purification involves recrystallization (e.g., ethanol/water) to remove residual catalysts or byproducts. Key characterization techniques include:

  • Chiral HPLC : Confirm ee using a Chiralpak AD-H column.
  • ¹H/¹³C NMR : Validate stereochemistry via coupling constants.

Chemical Reactions Analysis

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12ClFNO2
  • Molecular Weight : 233.67 g/mol
  • IUPAC Name : (3S)-3-amino-4-(4-fluorophenyl)butanoic acid; hydrochloride

The compound's unique structure allows it to function as a building block for various biochemical applications, particularly in the design of novel therapeutic agents.

Neuropharmacology

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is recognized for its potential to influence neurotransmitter pathways. It acts as an analog of phenylalanine, which is crucial for the synthesis of neurotransmitters such as dopamine and norepinephrine.

  • Modulation of Synaptic Transmission : Preliminary studies indicate that this compound may affect synaptic transmission and could have implications in treating neurological disorders. Its interaction with neurotransmitter receptors is an area of active research, aiming to elucidate its role in modulating synaptic activity.

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, allowing researchers to create modified peptides with enhanced biological activities or altered pharmacological profiles. Its fluorinated structure can contribute to the stability and bioactivity of synthesized peptides .

Receptor Interaction Studies

Research has focused on the binding affinity of this compound to various receptors and enzymes. Initial findings suggest potential interactions with neurotransmitter receptors that could be beneficial in understanding its therapeutic effects:

Receptor/Enzyme Binding Affinity Potential Effects
NMDA ReceptorModerateNeuroprotective effects
GABA ReceptorHighAnxiolytic properties
Dopamine ReceptorVariableModulation of dopaminergic pathways

These interactions are critical for developing new treatments for conditions such as depression and anxiety disorders.

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study demonstrated that this compound could enhance the release of dopamine in neuronal cultures, suggesting a potential application in treating dopamine-related disorders .
  • Peptide Derivatives : Researchers synthesized several peptide derivatives using this compound, showing improved stability and activity compared to non-fluorinated counterparts. These derivatives exhibited significant agonistic activity at PPAR receptors, indicating their potential in metabolic disease management .
  • CYP450 Interaction Studies : Investigations into the compound's effect on cytochrome P450 enzymes revealed that it could inhibit CYP3A4 activity, which is crucial for drug metabolism. This finding has implications for drug-drug interactions and personalized medicine approaches .

Mechanism of Action

The compound exerts its effects by acting as an agonist at GABA B receptors. This interaction leads to the inhibition of neurotransmitter release, resulting in sedative and anxiolytic effects. The molecular targets involved include the GABA B receptor subunits, which modulate the activity of downstream signaling pathways .

Comparison with Similar Compounds

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is similar to other GABA analogues such as:

Biological Activity

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a compound with significant biological activity, particularly in the context of neurological and metabolic disorders. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of baclofen, a known GABA_B receptor agonist. The presence of the fluorine atom in its structure enhances its binding affinity to biological targets, which can lead to improved pharmacokinetic properties. The compound's molecular formula is C11H14ClFNOC_{11}H_{14}ClFNO with a molecular weight of approximately 239.68 g/mol.

The primary mechanism of action for this compound involves:

  • GABA_B Receptor Agonism : This compound mimics GABA's action by binding to GABA_B receptors, leading to increased inhibitory neurotransmission. This interaction decreases neuronal excitability, resulting in effects such as sedation and anxiolysis.
  • Enzyme Inhibition : It has been studied as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making it relevant for diabetes treatment .

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Neuroprotective Studies

A study evaluated the neuroprotective effects of this compound in models of neuronal injury. Results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery in animal models.

2. DPP-IV Inhibition

In preclinical trials, this compound was tested for its DPP-IV inhibitory activity. It demonstrated effective inhibition comparable to existing DPP-IV inhibitors used in diabetes therapy, suggesting its potential as a therapeutic agent for managing type 2 diabetes .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionKey Activity
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid HClGABA_B receptor agonistNeuroprotection, anxiolytic effects
BaclofenGABA_B receptor agonistMuscle relaxation, anti-spasticity
SitagliptinDPP-IV inhibitorGlycemic control in diabetes

Q & A

Q. Why do solubility properties vary across studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry.
  • Counterion Effects : Compare hydrochloride vs. trifluoroacetate salts; the former typically has higher aqueous solubility (~15 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.